2-(Prop-1-yn-1-yl)cyclopentan-1-ol

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring a sterically defined internal alkyne handle often face supply constraints for non-terminal cyclopentanol scaffolds. This 2-substituted cyclopentanol addresses that gap. - Differentiated Reactivity: Internal propynyl group avoids cytochrome P450 inhibition risks common with terminal alkynes, enabling cleaner SAR data. - Stereochemical Fidelity: Available in enantiopure (1R,2S) form, eliminating purification complications caused by racemic mixtures in asymmetric routes. - Reliable Supply: Standardized packaging and global logistics ensure consistent, on-time delivery for discovery and process chemistry workflows.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B13258242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-1-yn-1-yl)cyclopentan-1-ol
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC#CC1CCCC1O
InChIInChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3
InChIKeyGUZCRKXQIPCUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Alkynyl Cyclopentanol Building Block


2-(Prop-1-yn-1-yl)cyclopentan-1-ol (CAS 1823362-60-2) is a cyclopentanol derivative featuring an internal alkyne (prop-1-yn-1-yl) substituent at the 2-position . With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, this compound is primarily utilized as a chiral building block or versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structure combines a strained cyclopentane ring, a secondary alcohol, and a sterically hindered internal alkyne, creating a distinct reactivity profile compared to more common terminal alkyne or 1-substituted cyclopentanol analogs .

Building block type Chiral cyclopentanol with internal alkyne at 2-position
Regiochemistry Internal alkyne motif supports SAR and synthetic exploration
Stereochemistry Enantiopure (1R,2S) form available for asymmetric synthesis workflows

Why Generic Substitution of Propynyl Cyclopentanols Fails


Substituting 2-(Prop-1-yn-1-yl)cyclopentan-1-ol with a closely related analog such as 1-(prop-2-yn-1-yl)cyclopentan-1-ol or other alkynyl cyclopentanols is not recommended without rigorous validation. The position of the alkyne on the ring (2- vs. 1-position) and the nature of the alkyne (internal vs. terminal) fundamentally alter the molecule's steric environment, hydrogen-bonding capabilities, and reactivity in key transformations like Sonogashira couplings or click chemistry [1]. Furthermore, the chiral (1R,2S) configuration, often required for specific biological interactions or asymmetric syntheses, means that racemic mixtures or alternative diastereomers can lead to significantly different, and often inferior, outcomes . The following evidence quantifies these critical differentiators.

Target compound
Potential substitute
Why substitution may fail
2-(Prop-1-yn-1-yl)cyclopentan-1-ol (internal alkyne, 2-position)
1-(Prop-2-yn-1-yl)cyclopentan-1-ol (terminal alkyne, 1-position)
Alkyne type and ring position alter reactivity; terminal-alkyne-specific reactions may not proceed.
Enantiopure (1R,2S)-isomer
Racemic mixture or alternative diastereomer
Enantiomeric composition may reduce assay potency interpretation and complicate stereochemical attribution.

Quantitative Differentiation Evidence: Head-to-Head Analog Comparisons


Regiochemical Purity: Internal vs. Terminal Alkyne Motif

The target compound is defined by its 2-substituted internal alkyne (prop-1-yn-1-yl) motif, a feature that is structurally distinct from the more common 1-substituted terminal alkyne analog, 1-(prop-2-yn-1-yl)cyclopentan-1-ol . This regiochemical difference is not trivial; it alters the alkyne's steric accessibility and electronic properties. While direct reactivity data for this specific compound is limited in public literature, the structural differentiation is verifiable and absolute. The CAS number 1823362-60-2 specifically denotes the 2-substituted internal alkyne, ensuring procurement of the correct isomer for structure-activity relationship (SAR) studies. In contrast, the positional isomer 1-(prop-2-yn-1-yl)cyclopentan-1-ol has CAS 19135-07-0, a terminal alkyne with vastly different reactivity in transformations like CuAAC click chemistry, which this compound cannot undergo . This fundamental difference means they are not interchangeable for any application requiring a specific alkyne geometry.

Internal alkyne regiochemistry
Class-level
Internal alkyne (prop-1-yn-1-yl) at 2-position vs. terminal alkyne at 1-position.
Regiochemical identity governs reactivity profile.
Terminal-alkyne specific reactions may not apply.
Medicinal Chemistry Organic Synthesis Building Block

Stereochemical Integrity: Defined Chiral Scaffold vs. Racemates

A specific enantiomer, (1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol (CAS 1932290-25-9), is commercially available and defines the precise three-dimensional arrangement of the hydroxyl and propynyl groups on the cyclopentane ring . This is in direct contrast to the racemic mixture, rac-(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol, or the trans-racemate, rac-(1R,2S)-2-(prop-2-yn-1-yl)cyclopentan-1-ol (CAS 139704-05-5). While specific optical rotation values are not publicly disclosed in the available technical datasheets, the availability of the enantiopure compound itself is a key differentiator. Using the racemic mixture in a biological assay would result in a 50% effective concentration of the active enantiomer, potentially halving the observed potency and leading to a 2-fold underestimation of the true activity, a critical pitfall in early-stage drug discovery .

Enantiomeric purity
Class-level
Enantiopure (1R,2S) vs. racemic mixture – 50% reduction in active component concentration per mass.
Supports enantiomer-specific assay-response context.
Racemate may confound stereochemical activity attribution.
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Synthetic Utility: Patented Cyclopentenol Precursor Pathway

Patented process chemistry demonstrates the value of 2-propynyl-cyclopentanol derivatives as direct precursors to cyclopentenol compounds, which are key intermediates in the synthesis of pyrethroid insecticides and other bioactive molecules [1]. US Patent 5,550,260 specifically protects a process for converting cyclopentenolone compounds to cyclopentenol derivatives where the R1 substituent is a 2-propenyl or 2-propynyl group. This establishes a class-level utility where the 2-propynyl motif is essential for the subsequent synthetic transformation. In contrast, 1-substituted or non-alkynylated cyclopentanols cannot participate in this patented process, highlighting a unique synthetic application for 2-alkynyl cyclopentanols like the target compound [1].

Patented synthetic pathway
Method context
2-Propynyl-cyclopentanol substrate in TiCl₄/Zn-mediated methylenation to cyclopentenol (US 5,550,260).
Enables synthetic pathway context for cyclopentenol frameworks.
1-Substituted or saturated analogs are not compatible.
Agrochemical Synthesis Process Chemistry Synthetic Intermediate

Optimal Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: Probing Alkyne Geometry in SAR Studies

In a medicinal chemistry program targeting an enzyme or receptor, the internal alkyne motif of 2-(Prop-1-yn-1-yl)cyclopentan-1-ol can be used to explore a specific hydrophobic pocket or to avoid metabolic liabilities associated with terminal alkynes, which are known to inhibit cytochrome P450 enzymes . The explicit differentiation from terminal alkyne analogs (Section 3, Item 1) makes it the correct choice for this SAR study, where purchasing the terminal alkyne isomer would yield false negative results and mislead the optimization campaign.

Asymmetric Synthesis: Defined Chiral Cyclopentanol Scaffold

For the total synthesis of a complex natural product or a new chiral ligand, the enantiopure (1R,2S)-isomer provides a single, defined three-dimensional starting point . This application directly leverages the evidence of stereochemical integrity (Section 3, Item 2), ensuring that the diastereoselectivity of subsequent reactions is controlled by the catalyst or reagent, not by a mixture of starting material enantiomers. Using the racemate would complicate product purification and reduce overall yield.

Agrochemical Process: Accessing Patented Cyclopentenol Frameworks

A process chemistry team working on a next-generation pyrethroid can employ 2-(Prop-1-yn-1-yl)cyclopentan-1-ol as a substrate for the patented TiCl4/Zn-mediated methylenation and deprotection sequence to produce a key cyclopentenol intermediate [1]. This scenario is supported by the evidence of its unique synthetic utility (Section 3, Item 3), where alternative, 1-substituted cyclopentanols would fail to produce the desired product under the specified conditions.

Chemical Biology: Internal Alkyne Probe Development

For a chemical biologist needing an alkyne handle that is sterically hindered and resistant to certain click chemistry conditions (e.g., CuAAC), 2-(Prop-1-yn-1-yl)cyclopentan-1-ol serves as a useful probe precursor for Raman imaging or other bioorthogonal applications where an internal alkyne signal is desired . This leverages its fundamental structural difference from terminal alkynes (Section 3, Item 1), providing a distinct spectroscopic or reactivity handle.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR – alkyne geometry
Internal alkyne regiochemistry
Terminal alkyne reactivity and metabolic profile may differ
Asymmetric synthesis – chiral scaffold
Enantiopure (1R,2S) configuration
Enantiomer-specific outcome and diastereoselectivity
Agrochemical process – cyclopentenol access
2-alkynyl building block
Patented TiCl₄/Zn pathway compatibility
Chemical biology – alkyne probe
Internal alkyne motif
Bioorthogonal reactivity and spectroscopic handle context
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